

Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer

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Compound of Interest		
Compound Name:	Chelidonine	
Cat. No.:	B1668607	Get Quote

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. **Chelidonine**, a major isoquinoline alkaloid extracted from Chelidonium majus, has emerged as a promising natural compound with the potential to overcome MDR in various cancer types.[1][2]

Mechanism of Action

Chelidonine circumvents multidrug resistance through a multi-faceted approach, targeting key cellular pathways and proteins involved in drug resistance and cell survival.

Inhibition of ABC Transporters: Chelidonine has been shown to directly inhibit the function of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][3] By inhibiting these efflux pumps, chelidonine increases the intracellular accumulation and enhances the cytotoxicity of conventional chemotherapeutic drugs.[1][4] This effect has been observed in various cancer cell lines, including those resistant to doxorubicin and paclitaxel.[1][5]



- Modulation of Drug-Metabolizing Enzymes: Chelidonine can downregulate the expression
 and activity of enzymes involved in the metabolism and detoxification of xenobiotics, such as
 cytochrome P450 3A4 (CYP3A4) and glutathione S-transferase (GST).[1] This inhibition
 further contributes to increased intracellular drug concentrations.
- Induction of Apoptosis: **Chelidonine** induces programmed cell death (apoptosis) in MDR cancer cells.[1] This is achieved through the activation of caspase cascades, including caspase-3 and caspase-8, and by altering the expression of apoptosis-related genes.[1][4]
- Interference with Major Signaling Pathways: Chelidonine has been demonstrated to modulate critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance:
 - PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. **Chelidonine** can inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.[6]
 - NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and the expression of MDR-related genes. **Chelidonine** can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of NF-κB.[7][8]

Data Presentation

Table 1: Cytotoxicity of **Chelidonine** in Cancer Cell Lines



Cell Line	Cancer Type	IC50 of Chelidonine (μM)	Reference
Caco-2	Colon Carcinoma	Not explicitly stated, but treatment with 50 μM showed significant effects.	[1]
CEM/ADR5000	Leukemia	Not explicitly stated, but treatment with 50 μM showed significant effects.	[1]
FaDu	Head and Neck Squamous Cell Carcinoma	~1	[5]
HLaC78	Head and Neck Squamous Cell Carcinoma	>10	[5]
Paclitaxel-resistant HNSCC	Head and Neck Squamous Cell Carcinoma	Higher resistance than sensitive counterparts	[5]
Melanoma A375	Melanoma	IC50 for Chelidonium majus root extract was 12.65 μg/mL	[3]
Melanoma G361	Melanoma	Not explicitly stated	[3]
Melanoma SK-MEL-3	Melanoma	IC50 for Chelidonium majus herb extract was 1.93 μg/mL	[3]

Table 2: Reversal of Doxorubicin Resistance by Chelidonine



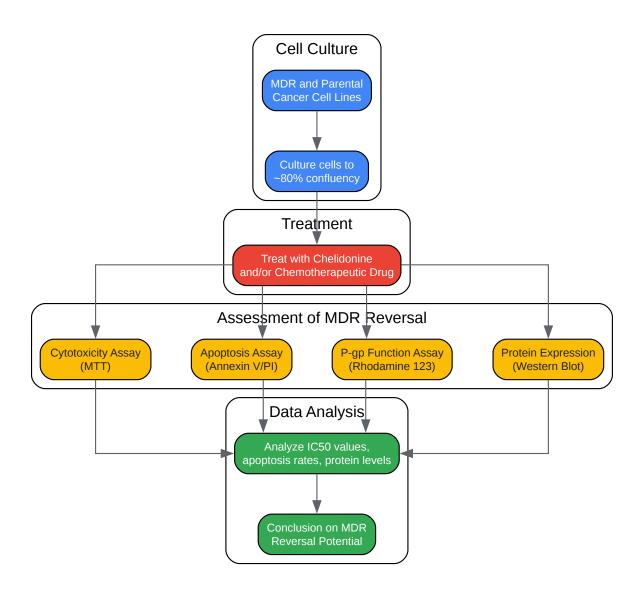
Cell Line	Cancer Type	Treatment	Effect on Doxorubicin Resistance	Reference
Caco-2	Colon Carcinoma	Chelidonine (50 μΜ)	Reversed doxorubicin resistance	[1]
CEM/ADR5000	Leukemia	Chelidonine (50 μΜ)	Reversed doxorubicin resistance	[1]
MCF-7/ADR	Breast Cancer	Chelidonine	Overcomes P- gp-mediated adriamycin (doxorubicin) resistance	[9]

Table 3: Effect of Chelidonine on mRNA Levels of MDR-Related Genes in Caco-2 Cells

Gene	Function	Effect of Chelidonine (50 μΜ)	Reference
P-gp/MDR1	Drug Efflux Pump	Significant Decrease	[1]
MRP1	Drug Efflux Pump	Significant Decrease	[1]
BCRP	Drug Efflux Pump	Significant Decrease	[1]
CYP3A4	Drug Metabolism	Significant Decrease	[1]
GST	Drug Metabolism	Significant Decrease	[1]
hPXR	Nuclear Receptor regulating drug metabolism genes	Significant Decrease	[1]
Caspase-3	Apoptosis Executioner	Significant Increase	[1]
Caspase-8	Apoptosis Initiator	Significant Increase	[1]



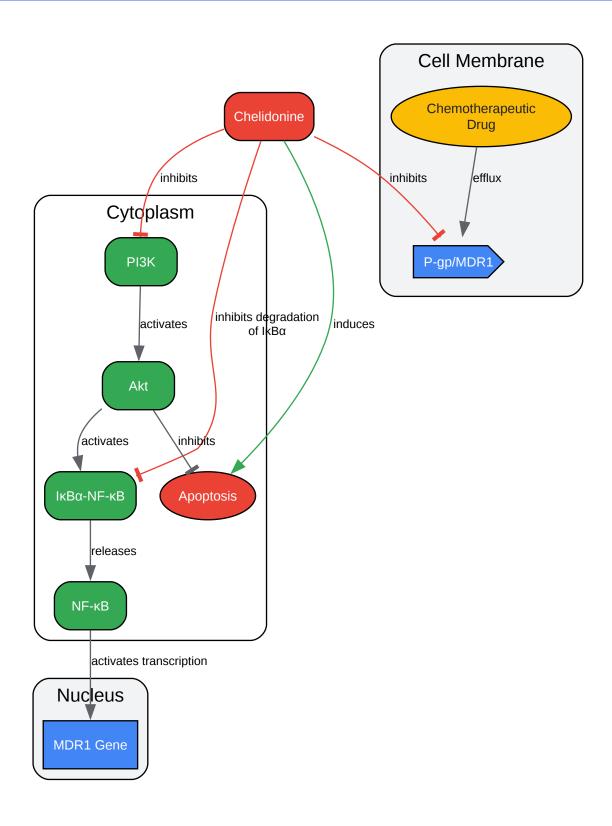
Mandatory Visualizations



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Caption: Experimental workflow for evaluating the MDR reversal potential of **Chelidonine**.





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Caption: Signaling pathways affected by Chelidonine in overcoming MDR.

Experimental Protocols



1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **chelidonine** on the viability of multidrug-resistant and parental (sensitive) cancer cells.

- Materials:
 - MDR and parental cancer cell lines
 - Complete cell culture medium
 - 96-well microtiter plates
 - Chelidonine stock solution (in DMSO)
 - Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
 - Phosphate-buffered saline (PBS)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Prepare serial dilutions of chelidonine and/or the chemotherapeutic drug in culture medium.
 - \circ Remove the medium from the wells and add 100 μ L of the drug dilutions. Include wells with untreated cells as a control and wells with medium only as a blank.
 - Incubate the plate for 48-72 hours at 37°C.



- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Carefully remove the medium containing MTT and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
- 2. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

- Materials:
 - MDR and parental cancer cell lines
 - Complete cell culture medium
 - 24-well plates
 - Chelidonine
 - Verapamil (positive control for P-gp inhibition)
 - Rhodamine 123 solution (10 μM in serum-free medium)
 - Ice-cold PBS
 - Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
 - Fluorometer or fluorescence microscope
- Procedure:
 - Seed cells in a 24-well plate and grow to ~80% confluency.



- Pre-incubate the cells with various concentrations of chelidonine or verapamil in serumfree medium for 1-2 hours at 37°C.
- Add Rhodamine 123 to a final concentration of 10 μM and incubate for another 60-90 minutes at 37°C.
- Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
- Lyse the cells with cell lysis buffer.
- Measure the fluorescence intensity of the cell lysates using a fluorometer (excitation ~485 nm, emission ~525 nm).
- Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.
- An increase in intracellular Rhodamine 123 fluorescence in the presence of chelidonine indicates inhibition of P-gp activity.
- 3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - Treated and untreated cancer cells
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - PBS
 - Flow cytometer
- Procedure:
 - Harvest cells (including floating cells in the medium) after treatment with chelidonine.



- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
- Transfer 100 μL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Viable cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
- 4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt and NF-κB pathways.

- Materials:
 - Treated and untreated cell lysates
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Lyse cells and determine protein concentration.
 - Denature equal amounts of protein (20-40 μg) by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., β-actin).

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